cis-2-Butyl-5-methyl-1,3-dioxane
Description
cis-2-Butyl-5-methyl-1,3-dioxane is a cyclic ether derivative with the molecular formula C₉H₁₈O₂. Its structure consists of a six-membered 1,3-dioxane ring substituted with a butyl group at the C2 position and a methyl group at the C5 position, both in a cis spatial arrangement. This compound belongs to a class of structural isomers sharing the same molecular formula but differing in substituent positions and stereochemistry.
Properties
CAS No. |
41824-28-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCC(CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale acetalization or ketalization reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-2-Butyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions, such as oxidation, reduction, and substitution, which alter its structure and properties . These reactions can affect the compound’s interaction with biological molecules and its overall activity.
Comparison with Similar Compounds
Stereoisomers: cis vs. trans Configurations
- trans-2-Butyl-5-methyl-1,3-dioxane: The trans isomer differs in the spatial arrangement of the butyl and methyl groups.
- cis-2-Methyl-butyl-1,3-dioxane and trans-2-Methyl-5-butyl-1,3-dioxane : These isomers demonstrate positional isomerism, where substituents are swapped between C2 and C5 positions. This alters the compound’s dipole moment and solubility. For example, the cis configuration may exhibit higher polarity due to the proximity of substituents, enhancing solubility in polar solvents .
Functional Group Isomers
- Octanoic acid, 2-methyl-: A linear carboxylic acid derivative with a branched chain. Unlike the cyclic ether structure of this compound, this compound participates in hydrogen bonding, leading to higher boiling points and acidity (pKa ~4.8–5.0).
- 2H-Pyran, 2-butoxytetrahydro- : A tetrahydropyran derivative with a butoxy substituent. The pyran ring’s oxygen atom position (C2 vs. C1/C3 in dioxane) influences ring strain and reactivity in nucleophilic substitutions .
Key Structural and Property Differences
| Property | This compound | trans-2-Butyl-5-methyl-1,3-dioxane | Octanoic acid, 2-methyl- |
|---|---|---|---|
| Boiling Point | Moderate (est. 180–200°C) | Slightly higher (est. 190–210°C) | High (~240–250°C) |
| Solubility in Water | Low (hydrophobic) | Low (hydrophobic) | Moderate (polar groups) |
| Reactivity | Base-stable, acid-labile | More acid-stable | Acidic, undergoes esterification |
| Stereochemical Impact | High steric hindrance | Reduced steric hindrance | N/A (linear structure) |
Notes:
- The cis isomer’s steric strain may lead to faster ring-opening reactions under acidic conditions compared to the trans isomer.
- Functional group isomers like 2-methyl-octanoic acid exhibit entirely different chemical behaviors due to carboxyl group reactivity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cis-2-butyl-5-methyl-1,3-dioxane with high stereochemical purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of 1,3-propanediol derivatives with carbonyl precursors. To ensure stereochemical control, use chiral catalysts or enantiomerically pure starting materials. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products. Structural validation via - and -NMR is critical to confirm the cis-configuration, particularly for distinguishing between cis/trans isomers .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Refinement using programs like SHELXL (part of the SHELX suite) enables precise modeling of bond lengths, angles, and stereochemistry . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .
Q. What analytical techniques are suitable for differentiating this compound from its structural isomers?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase can resolve cis/trans isomers. Differential scanning calorimetry (DSC) may reveal distinct melting points or phase transitions. Vibrational spectroscopy (FTIR) can identify characteristic absorption bands for the dioxane ring and substituents .
Advanced Research Questions
Q. What computational approaches are effective in predicting the thermal decomposition pathways of this compound?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model reaction pathways and transition states. Gibbs free energy profiles for decomposition (e.g., ring-opening or nitro-group elimination) should be compared with experimental thermogravimetric analysis (TGA) data. Solvent effects and pressure-dependent kinetics must be incorporated for industrial safety assessments .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with variations in alkyl/aryl substituents. Enzymatic assays (e.g., cytochrome P450 inhibition) and cytotoxicity screens (using MTT or ATP-based viability tests) should be paired with molecular docking simulations to identify binding interactions. Ensure purity (>95% by HPLC) and stability (e.g., pH, light sensitivity) are validated before testing .
Q. What strategies mitigate risks associated with handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classifications (e.g., skin/eye irritation, aquatic toxicity). Use inert atmosphere gloveboxes for air-sensitive reactions and secondary containment for spill prevention. Regulatory compliance with RoHS directives is critical for environmental safety, particularly for halogenated derivatives .
Q. How can the stereodynamic behavior of this compound be investigated under varying conditions?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can probe ring-flipping dynamics and activation energy barriers. Dynamic HPLC with chiral columns may reveal enantiomerization rates. Computational molecular dynamics (MD) simulations provide insights into conformational equilibria under thermal or solvent stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
